(2R)-2-amino-6-hydroxyhex-4-ynoic acid is a unique amino acid characterized by the presence of an alkyne functional group in its structure. This compound is notable for its potential applications in pharmaceutical and biochemical research due to its structural properties and biological activities.
This compound has been isolated from various natural sources, particularly fungi. For instance, related alkynyl-containing compounds have been identified in mushrooms, which exhibit diverse biological activities, including antimicrobial properties . The specific isolation of (2R)-2-amino-6-hydroxyhex-4-ynoic acid has been reported in studies focusing on amino acids derived from fungal species .
(2R)-2-amino-6-hydroxyhex-4-ynoic acid belongs to the class of amino acids, specifically those containing alkyne groups. It is classified as a non-proteinogenic amino acid due to its unique side chain structure, which distinguishes it from the standard twenty amino acids commonly found in proteins.
The synthesis of (2R)-2-amino-6-hydroxyhex-4-ynoic acid can be achieved through various methods, with stereoselective synthesis being a prominent approach. One efficient method involves the use of tert-butoxycarbonyl protection for the amine group during the synthesis process .
The molecular formula of (2R)-2-amino-6-hydroxyhex-4-ynoic acid is C6H9NO3. Its structure features:
The three-dimensional conformation and spatial arrangement of atoms can be analyzed using techniques like NMR spectroscopy and X-ray crystallography, which confirm the specific stereochemical configuration and functional groups present in the molecule .
(2R)-2-amino-6-hydroxyhex-4-ynoic acid can participate in various chemical reactions typical of amino acids:
The reactivity of the alkyne group also allows for unique transformations, such as cycloadditions or coupling reactions that can be utilized in synthetic organic chemistry .
The mechanism of action for (2R)-2-amino-6-hydroxyhex-4-ynoic acid involves its interaction with various biological targets. Its alkyne functionality is known to interact with therapeutic proteins and enzymes, influencing their activity.
Research indicates that compounds with similar structures can inhibit enzymes like monoamine oxidase and tyrosine kinases, suggesting potential pathways for (2R)-2-amino-6-hydroxyhex-4-ynoic acid in modulating biological processes .
Relevant analyses include spectroscopic techniques (NMR, IR) to confirm structural integrity and purity .
(2R)-2-amino-6-hydroxyhex-4-ynoic acid has several scientific uses:
(2R)-2-amino-6-hydroxyhex-4-ynoic acid represents a structurally unique fungal amino acid analogue characterized by an alkyne moiety at the C4-C5 position and chiral specificity at the C2 carbon. This compound belongs to a broader class of over 213 documented alkynyl-containing metabolites isolated from macrofungi since 1947, predominantly within the Basidiomycota and Ascomycete divisions [2] [6]. These compounds exhibit significant structural diversity, ranging from linear chains (C≤10) to complex heterocyclic frameworks, yet share the bioactivity-conferring acetylenic bond. Natural occurrence of this specific amino acid analogue is documented in Tricholomopsis rutilans (Basidiomycota), where it exists primarily as γ-glutamyl peptide conjugates—a protective modification that enhances stability against endogenous degradation [3]. The acetylenic group serves as a privileged structural motif enabling targeted interactions with therapeutic proteins, including monoamine oxidase and HIV-1 reverse transcriptase, though the precise biological role of (2R)-2-amino-6-hydroxyhex-4-ynoic acid in fungal physiology remains under investigation [2] [6].
Table 1: Representative Alkynyl-Containing Bioactive Compounds from Mushrooms
Compound Name | Fungal Source | Structural Class | Reported Bioactivity |
---|---|---|---|
(2R)-2-amino-6-hydroxyhex-4-ynoic acid | Tricholomopsis rutilans | Amino acid analogue | Precursor to bioactive derivatives |
Scorodonin | Marasmius scorodonius | Chlorinated benzoquinone | Antibacterial, antifungal |
γ-glutamyl-l-2-aminohex-4-ynoic acid | Tricholomopsis rutilans | Peptide conjugate | Antiviral, anticancer potential |
Lentinamycin | Lentinula edodes | Linear alkyne (C≤9) | Antimicrobial |
Repandiol | Hydnum repandum | Diepoxy decadiyne | DNA cross-linking, cytotoxic |
Biosynthesis of (2R)-2-amino-6-hydroxyhex-4-ynoic acid proceeds through specialized secondary metabolic pathways involving oxidative desaturation and chiral resolution. Biochemical evidence indicates derivation from L-lysine, wherein a conserved sequence of enzymatic transformations occurs: (1) ε-Hydroxylation of L-lysine, (2) Oxidative decarboxylation generating an aldehyde intermediate, and (3) Stereospecific desaturation to install the C4-C5 triple bond [3] [10]. A critical γ-glutamylation step follows, catalyzed by non-ribosomal peptide synthetase (NRPS) complexes, yielding the stable γ-glutamyl conjugate identified in fungal fruiting bodies [3]. This conjugation mechanism represents a conserved detoxification/protection strategy observed across alkynyl-amino acid producers [10]. Parallel pathways generate structurally related acetylenics like mycomycin (from Mycena spp.) and falcarindiol (from endophytic fungi), though these originate from polyketide synthase (PKS) systems rather than amino acid precursors [3]. The enzymatic machinery responsible for acetylenation (molecular oxygen-dependent desaturases/acetylenases) exhibits substrate specificity for mid-chain modifications in hydroxyamino acid precursors, distinguishing it from plant acetylenase systems [3] [10].
Table 2: Key Metabolic Steps in Fungal Acetylenic Amino Acid Biosynthesis
Metabolic Stage | Enzymatic Activity | Chemical Transformation | Example Compounds |
---|---|---|---|
Precursor activation | Lysine hydroxylase | L-lysine → L-ε-hydroxylysine | (2R)-2-amino-6-hydroxyhex-4-ynoic acid |
Carbon chain processing | Oxidative decarboxylase | Hydroxylysine → 5-hydroxypentanal derivative | Intermediate in hex-4-ynoate path |
Alkyne formation | Acetylenase (desaturase variant) | C-C single to triple bond | Introduction of C4≡C5 bond |
Stabilization/conjugation | γ-Glutamyl transferase/NRPS | Free acid → γ-glutamyl peptide | Detoxification, storage |
Genomic analyses reveal that (2R)-2-amino-6-hydroxyhex-4-ynoic acid biosynthesis is governed by compact gene clusters encoding multifunctional enzymes. Comparative studies across Tricholomopsis rutilans, Marasmius scorodonius, and Lentinula edodes identify conserved core genes: (1) A flavin-dependent monooxygenase (hydroxylase), (2) A pyridoxal phosphate (PLP)-dependent decarboxylase/transaminase, (3) A membrane-bound desaturase with predicted acetylenase activity, and (4) An NRPS module for γ-glutamylation [9] [10]. This cluster architecture (15–20 kb) demonstrates higher modularity than the PKS-dominated systems producing polyyne metabolites like biformin in Trichaptum biforme [6] [9]. Crucially, epigenetic manipulation using DNA methyltransferase inhibitors (e.g., 5-azacytidine) or histone deacetylase inhibitors (e.g., suberoylanilide hydroxamic acid) significantly upregulates cluster expression, confirming epigenetic silencing under standard culture conditions [7]. Cluster conservation extends to taxonomically unrelated fungi producing analogous alkynyl-amino acids, suggesting horizontal gene transfer events. However, the Tricholomopsis cluster uniquely encodes an auxiliary cytochrome P450 proposed to catalyze C6 hydroxylation, explaining the species-specific production of (2R)-2-amino-6-hydroxyhex-4-ynoic acid versus simpler analogues like 2-aminohex-4-ynoic acid [9] [10].
Table 3: Conserved Features of Biosynthetic Gene Clusters for Fungal Alkynyl Amino Acids
Genomic Feature | Tricholomopsis rutilans | Marasmius scorodonius | Lentinula edodes | Functional Implication |
---|---|---|---|---|
Core cluster size | 18 kb | 16 kb | 22 kb | Compact, operon-like organization |
Oxygenase genes | 3 (FMO, P450, dioxygenase) | 2 (FMO, dioxygenase) | 3 (FMO, 2xP450) | Hydroxylation/desaturation steps |
NRPS modules | 1 (single module) | 1 (single module) | 2 (multimodular) | γ-glutamyl conjugation |
Regulatory elements | Epigenetic silencing domains | Similar to T. rutilans | Enhanced promoter | Responsive to HDAC inhibitors |
Transporter genes | 1 (MFS-type) | Absent | 1 (ABC-type) | Extracellular transport |
Table 4: Impact of Epigenetic Modulators on Alkyne Cluster Expression
Epigenetic Modulator | Target Enzyme | Concentration Used | Fold-Increase in Metabolite | Mechanism |
---|---|---|---|---|
5-Azacytidine | DNA methyltransferase | 50 μM | 8.2× | DNA demethylation |
Suberoylanilide hydroxamic acid | HDAC (Class I/II) | 25 μM | 12.7× | Histone hyperacetylation |
Sodium butyrate | HDAC (Class I/II) | 1 mM | 6.3× | Chromatin relaxation |
Trichostatin A | HDAC (Zn²⁺-dependent) | 0.5 μM | 15.1× | Transcriptional activation |
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